Product packaging for 2,4-Dibromo-5-fluorobenzaldehyde(Cat. No.:CAS No. 1806352-88-4)

2,4-Dibromo-5-fluorobenzaldehyde

Cat. No.: B1413259
CAS No.: 1806352-88-4
M. Wt: 281.9 g/mol
InChI Key: VEBRHFPIHRXVMA-UHFFFAOYSA-N
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Description

Significance of Halogenation in Aromatic Systems for Modulating Reactivity and Selectivity in Organic Chemistry

The introduction of halogen atoms onto an aromatic ring profoundly influences its chemical behavior. Halogens exert a dual electronic effect: they are inductively electron-withdrawing and concurrently electron-donating through resonance. This interplay of effects alters the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

In electrophilic aromatic substitution reactions, the strong inductive effect of halogens deactivates the ring, yet their resonance effect directs incoming electrophiles to the ortho and para positions. google.com The specific halogen also plays a crucial role, with reactivity generally decreasing down the group (F > Cl > Br > I). google.com Furthermore, halogens can serve as versatile synthetic handles, participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to the construction of complex organic molecules. The presence of multiple, different halogens on a single aromatic ring, as seen in 2,4-Dibromo-5-fluorobenzaldehyde, offers the potential for sequential and site-selective transformations.

Strategic Importance of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates in Fine Chemical and Pharmaceutical Research

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis due to the reactivity of the aldehyde functional group. chemicalbook.comresearchgate.net This group can readily undergo a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

In the pharmaceutical industry, benzaldehyde derivatives are key intermediates in the synthesis of a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs. nbinno.comnih.gov The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.

Overview of this compound within the Context of Highly Substituted Aromatic Scaffolds

This compound is a highly substituted aromatic compound, featuring two bromine atoms, a fluorine atom, and an aldehyde group. This specific substitution pattern imparts a unique combination of reactivity to the molecule. The aldehyde group serves as a primary site for synthetic elaboration, while the three halogen atoms provide multiple points for further functionalization through reactions like cross-coupling or lithiation. The fluorine atom, in particular, can influence the acidity of adjacent protons and participate in specific interactions, making it a valuable feature in the design of bioactive molecules. sigmaaldrich.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
CAS Number 1806352-88-4
Appearance Solid
IUPAC Name This compound
InChI Key VEBRHFPIHRXVMA-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound. Data sourced from chemscene.com.

Scope and Objectives of Academic Research on this compound

While specific academic research focused solely on this compound is limited, the broader research context of polyhalogenated benzaldehydes suggests several key areas of investigation. The primary objective of research involving this compound would be to explore its utility as a versatile building block for the synthesis of complex, highly functionalized aromatic systems.

Key research objectives would likely include:

Development of efficient synthetic routes: Establishing high-yielding and scalable methods for the preparation of this compound. This could involve the selective bromination and fluorination of benzaldehyde precursors.

Investigation of selective functionalization: Exploring the differential reactivity of the bromine and fluorine substituents to achieve site-selective cross-coupling reactions. This would allow for the stepwise introduction of different functional groups.

Application in the synthesis of target molecules: Utilizing this compound as a key intermediate in the total synthesis of natural products or the development of novel pharmaceutical candidates. The unique substitution pattern could be crucial for achieving desired biological activity.

Exploration of its reactivity in various named reactions: Studying the behavior of the aldehyde group and the halogenated aromatic ring in a range of classical and modern organic reactions to expand its synthetic utility.

In essence, research on this compound would aim to establish it as a valuable and versatile tool in the synthetic organic chemist's arsenal, particularly for the construction of complex molecules with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2FO B1413259 2,4-Dibromo-5-fluorobenzaldehyde CAS No. 1806352-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRHFPIHRXVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Mechanistic Studies of 2,4 Dibromo 5 Fluorobenzaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group in 2,4-dibromo-5-fluorobenzaldehyde is a key center for a variety of nucleophilic addition reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Formation of Alcohols and Subsequent Derivatization via Nucleophilic Attack

The carbonyl group of this compound readily undergoes nucleophilic addition by hydride reagents or organometallic compounds to form corresponding alcohols. For instance, reduction with a reducing agent like sodium borohydride (B1222165) would convert the aldehyde to (2,4-dibromo-5-fluorophenyl)methanol. youtube.com This reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com

Similarly, Grignard reagents and organolithium compounds can be used to introduce a wide range of alkyl, aryl, or vinyl groups, leading to the formation of secondary alcohols. These alcohol intermediates are versatile and can be further derivatized through reactions such as esterification or etherification to create a diverse array of compounds.

Condensation Reactions with Amines: Schiff Base Formation and Applications

This compound can react with primary amines in a condensation reaction to form Schiff bases, also known as imines. nih.govresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting Schiff bases, which contain a carbon-nitrogen double bond (azomethine group), are important intermediates in organic synthesis and have been investigated for their potential biological activities. nih.govresearchgate.net

The formation of the azomethine group is a key step in the synthesis of various heterocyclic compounds and has applications in the development of novel chemical entities. nih.gov The specific reaction conditions, such as the solvent and catalyst used, can influence the efficiency of Schiff base formation.

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone. researchgate.net this compound serves as the aldehyde component in this reaction. beilstein-journals.orgrsc.orgorganic-chemistry.orgunifap.br The reaction is typically catalyzed by a weak base and involves the formation of a new double bond. researchgate.net

This condensation is a versatile method for synthesizing α,β-unsaturated compounds, which are valuable precursors in various synthetic pathways. researchgate.netrsc.org The reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield the corresponding benzylidene derivatives. These products have applications in the synthesis of fine chemicals and pharmaceuticals. unifap.br

Reactant 1Reactant 2Product Type
This compoundMalononitrile2-(2,4-Dibromo-5-fluorobenzylidene)malononitrile
This compoundEthyl cyanoacetateEthyl 2-cyano-3-(2,4-dibromo-5-fluorophenyl)acrylate
This compoundDiethyl malonateDiethyl 2-(2,4-dibromo-5-fluorobenzylidene)malonate

Aldol (B89426) Condensation with this compound as an Electrophilic Partner

In an Aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. mnstate.edu this compound, lacking α-hydrogens, can only act as the electrophilic partner in a crossed or mixed Aldol condensation. mnstate.edu

When reacted with a ketone that has α-hydrogens, such as acetone, in the presence of a base, this compound will undergo nucleophilic attack by the enolate of the ketone. mnstate.edu This leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone. This reaction is a powerful tool for constructing larger carbon skeletons.

Electrophilic Aromatic Substitution on the Dihalogenated Ring of this compound

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the halogen substituents and the aldehyde group. However, under appropriate conditions, substitution reactions can occur, and the regiochemical outcome is governed by the directing effects of the existing substituents.

Regioselectivity Directing Effects of Bromine and Fluorine Substituents

In the case of this compound, the aldehyde group is a meta-director and a strong deactivator. The interplay of the directing effects of the two bromine atoms, the fluorine atom, and the aldehyde group determines the position of any further electrophilic attack. The positions ortho and para to the halogens are also influenced by the meta-directing effect of the aldehyde. Computational methods can be employed to predict the most likely site of substitution by evaluating the relative energies of the possible intermediates. nih.govrsc.org Generally, the position that is activated by the ortho, para-directing halogens and least deactivated by the aldehyde group will be the most favored site for electrophilic attack.

SubstituentPosition on RingInductive EffectResonance EffectOverall Directing Effect
-CHO1Electron-withdrawingElectron-withdrawingMeta-directing, Deactivating
-Br2Electron-withdrawingElectron-donatingOrtho, para-directing, Deactivating
-Br4Electron-withdrawingElectron-donatingOrtho, para-directing, Deactivating
-F5Strongly electron-withdrawingElectron-donatingOrtho, para-directing, Deactivating

Further Functionalization of the Aromatic Nucleus via Electrophilic Attack

The electron-withdrawing nature of the two bromine atoms and the fluorine atom deactivates the aromatic ring of this compound towards electrophilic attack. However, under forcing conditions, electrophilic substitution can still be achieved. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the bromine atoms and the aldehyde group are meta-directors. The interplay of these directing effects, coupled with steric hindrance, governs the regiochemical outcome of the reaction. For instance, nitration or further halogenation would be expected to occur at the position least deactivated and sterically accessible, which is the C6 position.

Organometallic Reactions Involving Carbon-Halogen Bonds of this compound

The presence of two carbon-bromine bonds offers opportunities for selective organometallic reactions, enabling the introduction of various functional groups. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, can be exploited for regioselective transformations.

Grignard Reagent Formation and Applications in Cross-Coupling Reactions

The formation of a Grignard reagent from this compound by treatment with magnesium metal is a key transformation that opens avenues for subsequent cross-coupling reactions. The bromine atom at the C4 position is generally more susceptible to oxidative insertion of magnesium due to its less hindered environment compared to the C2 bromine, which is ortho to the bulky aldehyde group. This regioselectivity allows for the preferential formation of the 4-magnesiobromo-2-bromo-5-fluorobenzaldehyde.

This in-situ generated Grignard reagent can then be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, to introduce new carbon-carbon bonds at the C4 position. nih.govdtu.dkresearchgate.netrsc.org For example, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-2-bromo-5-fluorobenzaldehyde derivative. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. researchgate.netnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of the Grignard Reagent Derived from this compound

Coupling PartnerCatalyst/LigandProduct
Phenylboronic acidPd(PPh₃)₄2-Bromo-5-fluoro-4-phenylbenzaldehyde
Alkylzinc chloridePdCl₂(dppf)4-Alkyl-2-bromo-5-fluorobenzaldehyde
Aryl GrignardNiCl₂(dppe)2-Bromo-5-fluoro-4-arylbenzaldehyde

Lithium-Halogen Exchange and Trapping of Aryllithium Species

Lithium-halogen exchange provides an alternative route to generate a reactive organometallic intermediate from this compound. wikipedia.orgharvard.eduresearchgate.netresearchgate.net This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. The rate of exchange is generally faster for bromine than for chlorine or fluorine, and the regioselectivity is influenced by the electronic and steric environment of the halogen atoms. wikipedia.orgresearchgate.net In the case of this compound, the bromine at the C4 position is more readily exchanged due to its higher reactivity and lower steric hindrance. researchgate.net

The resulting aryllithium species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce a wide range of functional groups. nih.govresearchgate.netnih.gov For instance, quenching the reaction with dimethylformamide (DMF) would introduce a second aldehyde group, while reaction with carbon dioxide would yield a carboxylic acid.

Table 2: Trapping of the Aryllithium Species Generated from this compound

ElectrophileProduct
Dimethylformamide (DMF)2-Bromo-5-fluoro-4-formylbenzaldehyde
Carbon Dioxide (CO₂)2-Bromo-4-carboxy-5-fluorobenzaldehyde
Alkyl halide4-Alkyl-2-bromo-5-fluorobenzaldehyde
Ketone2-Bromo-5-fluoro-4-(hydroxyalkyl)benzaldehyde

Cascade and Multicomponent Reactions Incorporating this compound

The aldehyde functionality of this compound makes it an excellent substrate for cascade and multicomponent reactions, enabling the rapid construction of complex heterocyclic scaffolds.

Baylis-Hillman Reaction Contributions with Halogenated Benzaldehydes

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.orgprinceton.edu The electron-withdrawing substituents on the aromatic ring of this compound enhance the electrophilicity of the aldehyde carbonyl group, making it a highly reactive partner in this transformation.

The reaction with various activated alkenes, such as acrylates, acrylonitrile, and vinyl ketones, proceeds to afford densely functionalized allylic alcohols. nih.gov These products can serve as versatile intermediates for further synthetic manipulations. The reaction conditions, including the choice of catalyst and solvent, can influence the reaction rate and yield.

Cyclization Precursors and Formation of Bioactive Heterocyclic Ring Systems (e.g., quinazolinones, indazoles)

This compound is a valuable precursor for the synthesis of biologically active heterocyclic ring systems, such as quinazolinones and indazoles.

Quinazolinones: The synthesis of quinazolinones can be achieved through a multi-step sequence starting from this compound. A key step often involves the conversion of the aldehyde to an amino group or a derivative that can undergo cyclization. For instance, reaction with an amine followed by cyclization with a suitable reagent can lead to the formation of the quinazolinone core. The bromine and fluorine substituents can be retained or further functionalized in the final product, allowing for the generation of a library of diverse compounds for biological screening.

Indazoles: A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648). nih.govresearchgate.net In the case of this compound, the reaction with hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazone, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen bromide to afford a bromo-fluoro-substituted indazole. The regioselectivity of the cyclization is directed by the position of the fluorine atom. This method provides a straightforward route to indazole derivatives that are important scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov

Table 3: Bioactive Heterocycles Derived from this compound

Heterocyclic SystemKey ReactionPotential Biological Activity
QuinazolinonesAmine condensation and cyclizationAnticancer, Anticonvulsant
IndazolesHydrazine condensation and cyclizationAnti-inflammatory, Analgesic

Stereochemical Aspects and Conformational Control in Reactions Involving this compound

The stereochemical outcome of reactions involving the aldehyde functional group in this compound is of significant interest in asymmetric synthesis. The arrangement of the bromo and fluoro substituents on the aromatic ring introduces distinct electronic and steric environments that can influence the facial selectivity of nucleophilic attack on the carbonyl carbon. Understanding and controlling these factors are paramount for the synthesis of enantiomerically enriched or pure products.

The planarity of the benzaldehyde (B42025) moiety means that the two faces of the carbonyl group, designated as Re and Si, are prochiral. Nucleophilic addition to this group generates a new stereocenter. In the absence of any chiral influence, the reaction typically yields a racemic mixture of the two possible enantiomers. However, the inherent dissymmetry of the substitution pattern in this compound, while not rendering the molecule itself chiral, can lead to subtle differences in the reactivity of the two faces, especially in the presence of chiral reagents or catalysts.

Influence of Substituents on Facial Selectivity:

The electronic nature and steric bulk of the ortho, meta, and para substituents on a benzaldehyde ring play a crucial role in directing the trajectory of an incoming nucleophile. In this compound, the bromine atom at the C-2 position (ortho to the aldehyde) is expected to exert a significant steric influence. This can hinder the approach of a nucleophile from the face of the carbonyl group that is syn-planar to this substituent. Consequently, the anti-planar face may be preferentially attacked.

Conformational Control:

The conformation of the aldehyde group relative to the aromatic ring is another critical factor. The C-C bond between the aromatic ring and the carbonyl group has a degree of rotational freedom. The two primary planar conformations are one where the carbonyl oxygen is syn-planar to the C-2 substituent (bromine) and one where it is anti-planar. The relative energies of these conformers, and the rotational barrier between them, are influenced by the steric and electronic interactions between the aldehyde group and the ortho-substituent.

For this compound, the steric repulsion between the carbonyl oxygen and the bulky bromine atom at the C-2 position would likely favor the conformer where the oxygen is positioned away from the bromine (anti-planar). This conformational preference can, in turn, dictate the preferred trajectory of nucleophilic attack. If the anti-planar conformer is significantly more stable and the reaction proceeds through this conformation, the stereochemical outcome will be directly linked to this conformational control.

Use of Chiral Auxiliaries and Catalysts:

To achieve high levels of stereoselectivity in reactions with achiral substrates like this compound, the use of chiral auxiliaries or catalysts is a common and effective strategy. numberanalytics.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule, inducing facial bias during a subsequent reaction. osi.lv For instance, the formation of a chiral imine from this compound and a chiral amine would create a diastereomeric intermediate. The steric and electronic properties of the chiral auxiliary would then direct the addition of a nucleophile to one of the two diastereotopic faces of the imine, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach. nih.gov Chiral Lewis acids, for example, can coordinate to the carbonyl oxygen of this compound. The chiral environment created by the catalyst's ligands can effectively block one face of the aldehyde, forcing the nucleophile to attack from the more accessible face. Similarly, chiral organocatalysts, such as those derived from proline, can form chiral iminium ions with the aldehyde, leading to highly enantioselective transformations. mdpi.com

Illustrative Data on Stereoselective Reactions:

While specific experimental data for stereoselective reactions of this compound is not extensively reported in publicly available literature, we can extrapolate expected outcomes based on similar systems. The following table illustrates the potential enantioselectivities that could be achieved in a hypothetical asymmetric reaction, such as the addition of a Grignard reagent in the presence of a chiral ligand.

Chiral LigandSolventTemperature (°C)Enantiomeric Excess (ee, %) (Hypothetical)
(-)-SparteineToluene (B28343)-7885
(R,R)-TADDOLTHF-7892
(S)-BINAP-Ti(O-iPr)4DCM-4095

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 5 Fluorobenzaldehyde

Quantum Mechanical Calculations for Molecular Structure and Conformation

Conformational Analysis of the Aldehyde Group Relative to Halogen Substituents

The rotation of the formyl group (CHO) relative to the benzene (B151609) ring is a critical aspect of the conformational landscape of benzaldehyde (B42025) derivatives. For ortho-substituted benzaldehydes, two primary planar conformers are of interest: the O-trans conformer, where the aldehyde oxygen is directed away from the ortho substituent, and the O-cis conformer, where the oxygen is directed towards it.

In the case of 2,4-Dibromo-5-fluorobenzaldehyde, the bromine atom at the C2 position is the primary determinant of the aldehyde group's orientation. Theoretical studies on related halobenzaldehydes have consistently shown that the O-trans conformer is energetically more favorable. researchgate.net This preference is attributed to the minimization of steric and electrostatic repulsion between the aldehyde oxygen and the ortho-halogen. The interaction between the halogen and the formyl group in the O-cis conformer (where the halogen and oxygen atoms are in proximity) is destabilizing. researchgate.net This repulsion is a combination of electrostatic and steric effects, with the steric contribution becoming more significant as the size of the halogen increases from fluorine to bromine. researchgate.net Therefore, for this compound, the O-trans conformer, with the aldehyde oxygen pointing away from the C2-bromine, is predicted to be the most stable.

Prediction of Lower Energy Conformers and Rotational Barriers via Ab Initio Methods

Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation from first principles, without empirical data. rsc.orgnih.gov These methods are instrumental in predicting the relative energies of different conformers and the energy barriers to their interconversion.

For substituted benzaldehydes, the rotation of the formyl group is not entirely free, and there exists a rotational barrier between the planar conformers. ibm.com Ab initio calculations for a wide range of aldehydes and ketones have demonstrated good agreement with experimental values for rotational barriers and conformational energies. ibm.com In the context of this compound, ab initio calculations would be expected to quantify the energy difference between the O-trans and O-cis conformers, as well as the transition state energy for rotation around the C-CHO bond.

Based on studies of similar molecules, the energy difference between the O-trans and O-cis conformers for dihalobenzaldehydes can range from 10.9 to 12.9 kJ/mol. The rotational barrier is influenced by both steric and electronic factors. The bulky bromine atom at the ortho position in this compound would create a significant steric hindrance, leading to a substantial rotational barrier.

Table 1: Predicted Conformational Data for this compound (based on analogous compounds)

ConformerRelative EnergyKey Dihedral Angle (O=C-C2-Br)
O-transLowest Energy~180°
O-cisHigher Energy~0°
Rotational Transition StateHighest Energy~90°

Note: This table is predictive and based on data from analogous halogenated benzaldehydes.

Electronic Structure Analysis and Reactivity Prediction

The distribution of electrons within the this compound molecule is heavily influenced by the electronegativity and resonance effects of the halogen substituents. This electronic distribution, in turn, dictates the molecule's reactivity and the regioselectivity of its chemical transformations.

Impact of Halogen Substituents on Electron Density Distribution and Aromaticity

The bromine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect leads to a general decrease in the electron density of the aromatic system. The fluorine atom, being the most electronegative element, will have the strongest inductive pull. The bromine atoms also contribute significantly to this electron withdrawal.

The aldehyde group is also an electron-withdrawing group, further deactivating the aromatic ring towards electrophilic substitution. The combination of two bromine atoms, a fluorine atom, and an aldehyde group makes the aromatic ring of this compound significantly electron-deficient. This altered electron distribution can be visualized using computational tools that map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. mdpi.com

Theoretical Basis for Regioselectivity in Chemical Transformations

The substitution pattern on the aromatic ring creates a unique electronic landscape that directs the outcome of chemical reactions. For nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient aromatic rings, the positions most susceptible to attack are those with the lowest electron density and where the leaving group is most labile.

A theoretical study on the reaction of sodium methoxide (B1231860) with 2,3,6-trifluoro-4-bromo-benzaldehyde provides a strong model for predicting the regioselectivity of this compound. wuxibiology.com In that study, the regioselectivity was explained by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and the reaction energy profiles. wuxibiology.com The LUMO lobes indicate the regions of the molecule that are most susceptible to nucleophilic attack. For the analogous trifluoro-bromo-benzaldehyde, the LUMO lobes at the C2 and C6 positions were similar in size, but overlaying the electron density map revealed that the lobe at C2 was more accessible. wuxibiology.com

Furthermore, the calculation of activation energies for the addition of the nucleophile at different positions showed a lower energy barrier for attack at the C2 position compared to the C6 position. wuxibiology.com This difference in activation energy, even if small, can lead to high regioselectivity. For this compound, a similar analysis would be necessary to definitively predict the most reactive site. However, based on the principles from the analogous compound, it is plausible that nucleophilic attack would preferentially occur at one of the bromine-substituted positions, likely influenced by the accessibility of the LUMO and the stability of the Meisenheimer intermediate. The aldehyde group itself can also be a site for nucleophilic addition. wuxibiology.com

Intermolecular Interactions and Crystal Packing Studies

In the solid state, the arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to be dominated by halogen bonding and π-π stacking.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule. nih.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. Therefore, the bromine atoms in this compound are expected to be the primary participants in halogen bonding. These interactions can be of various types, including halogen-halogen and halogen-π interactions.

The planar aromatic ring of this compound also allows for π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The halogenation of the benzene ring can influence the nature and strength of these stacking interactions. acs.org

Analysis of Halogen-Halogen Interactions in the Solid State

While a specific crystal structure for this compound is not available in the searched literature, analysis of a closely related isomer, 2-bromo-5-fluorobenzaldehyde (B45324), provides valuable insights into the potential halogen-halogen interactions. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, short intermolecular Br⋯F interactions are observed with distances of 3.1878(14) Å, 3.3641(13) Å, and 3.3675(14) Å. nih.govresearchgate.net The shortest of these is significantly less than the sum of the van der Waals radii of bromine and fluorine, indicating a notable attractive interaction. These interactions are crucial in the directional organization of molecules within the crystal lattice. It is highly probable that similar Br⋯Br and Br⋯F interactions would be significant in the crystal packing of this compound, influencing its solid-state properties.

π-Stacking Interactions in Crystal Structures of Halogenated Benzaldehydes

The aromatic rings of halogenated benzaldehydes often engage in π-stacking interactions, further stabilizing the crystal structure. In the solid state of 2-bromo-5-fluorobenzaldehyde, an offset face-to-face π-stacking motif is observed. nih.govresearchgate.net These interactions are characterized by specific geometric parameters:

Interaction ParameterMolecule 1Molecule 2
Centroid-to-centroid distance3.8699 (2) Å3.8699 (2) Å
Centroid-to-plane distance3.371 (2) Å3.431 (2) Å
Ring-offset1.901 (3) Å1.790 (3) Å
Data derived from the crystal structure of 2-bromo-5-fluorobenzaldehyde. nih.govresearchgate.net

This type of interaction, where the aromatic rings are displaced relative to one another, is a common feature in the crystal engineering of aromatic compounds. rsc.org It is anticipated that the π-system of this compound would also participate in such stabilizing π-stacking arrangements in its solid form.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are indispensable for predicting and interpreting spectroscopic data, offering a deeper understanding of the electronic structure and bonding within a molecule.

Spectroscopic Parameter Prediction and Interpretation (e.g., NMR, IR)

Theoretical Calculation of Spin-Spin Coupling Constants (SSCC) Involving Fluorine Nuclei

The calculation of nuclear magnetic resonance (NMR) spin-spin coupling constants (SSCCs) provides valuable information about the connectivity and geometry of a molecule. rsc.orgtrygvehelgaker.no For fluorine-containing compounds, these calculations are particularly insightful due to the high sensitivity of ¹⁹F NMR. The magnitude of SSCCs is dependent on the electron distribution between the coupled nuclei. trygvehelgaker.no Theoretical methods, such as density functional theory (DFT), are employed to calculate these parameters, which can then be compared with experimental data to confirm structural assignments. dntb.gov.uaexaly.com While specific calculations for this compound were not found, the general principles of SSCC calculations would apply, allowing for the prediction of coupling between the fluorine nucleus and neighboring protons and carbon atoms.

Elucidation of Through-Space Spin-Spin Coupling Mechanisms

In addition to through-bond coupling, spin-spin interactions can occur "through-space," particularly when two nuclei are in close spatial proximity, regardless of the number of bonds separating them. conicet.gov.arnih.gov This phenomenon is especially significant for fluorine atoms. conicet.gov.ar The mechanism of through-space coupling is often attributed to the overlap of the orbitals of the interacting nuclei. academie-sciences.fr For this compound, the potential for through-space coupling between the fluorine atom and the bromine atoms, as well as with the aldehyde proton, would be a key area of investigation. Computational analysis can visualize and quantify these coupling pathways, revealing the intricate electronic interactions at play. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While the solid-state structure provides a static picture, molecular dynamics (MD) simulations can model the behavior of molecules in solution, offering insights into their conformational dynamics and potential reaction pathways. An MD simulation of this compound in various solvents would reveal information about its solvation, conformational preferences, and the influence of the solvent on its intermolecular interactions. Such simulations are crucial for understanding its behavior in the liquid phase, which is often more relevant to its practical applications.

Research Applications and Derivatization of 2,4 Dibromo 5 Fluorobenzaldehyde

Utilization as a Key Building Block in Complex Organic Synthesis

2,4-Dibromo-5-fluorobenzaldehyde serves as a crucial starting material or intermediate in the synthesis of a wide array of organic compounds. The aldehyde group is readily transformed into other functional groups, while the halogen substituents provide sites for cross-coupling reactions, allowing for the construction of intricate molecular architectures. This versatility makes it an important compound for creating pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The compound is a valuable intermediate in the synthesis of various pharmaceuticals. nbinno.comgoogle.com Its structure is particularly useful for developing new therapeutic agents, including those with anti-inflammatory and anticancer properties. nbinno.com A notable application is in the synthesis of quinazolinones, a class of compounds known to exhibit antitumor activity. researchgate.net The reactivity of halogenated benzaldehydes allows for their incorporation into diverse heterocyclic frameworks, which form the backbone of many biologically active molecules. bohrium.comnih.gov The synthesis of these complex molecules is often achieved through multicomponent reactions, which are efficient methods for creating diverse chemical libraries for drug discovery. bohrium.com

In addition to pharmaceuticals, this compound and its isomers are employed as intermediates in the production of agrochemicals. chemimpex.comnbinno.comchemimpex.com The development of new and effective agents to protect crops is a continuous effort, and this benzaldehyde (B42025) derivative provides a scaffold for creating novel herbicides, insecticides, and fungicides. nbinno.com Research in this area includes the synthesis of compounds like S-alkyl substituted thioglycolurils and pyridinium (B92312) isatin-3-acylhydrazones, which have shown potent activity against various fungal phytopathogens. nih.gov The unique substitution pattern of the starting aldehyde can influence the biological activity and selectivity of the final agrochemical products.

The field of materials science also benefits from the use of halogenated benzaldehydes like this compound. chemimpex.comchemimpex.com These compounds serve as precursors in the synthesis of specialized dyes and pigments. chemimpex.com The presence of halogen substituents can enhance the stability and solubility of the resulting colorants and can influence their chromatic properties. chemimpex.com Furthermore, this aldehyde is a building block for functional materials where its specific electronic and structural contributions are desired for creating materials with tailored optical or electronic properties. chemimpex.comchemscene.com

Medicinal Chemistry Research Applications and Biological Activity Studies

The derivatives of this compound are a subject of intense research in medicinal chemistry due to their potential to act on various biological targets. Scientists design and synthesize new molecules based on this scaffold to investigate their therapeutic potential against a range of diseases.

Derivatives of halogenated benzaldehydes are actively explored for their antimicrobial properties. For instance, research has shown that 1,3,4-oxadiazoles derived from a structurally similar compound, 2,4-dichloro-5-fluorobenzoic acid, exhibit significant antibacterial and antifungal activities. nih.gov This highlights a common strategy where the fluorinated dibromobenzaldehyde core is used to generate heterocyclic compounds like oxadiazoles, thiosemicarbazones, and chalcones, which are then tested against various microbial strains. nih.govresearchgate.netnih.gov The goal is to develop new agents to combat drug-resistant bacteria and fungi, a growing threat to public health. bohrium.comarabjchem.org

A significant area of research focuses on the anticancer potential of compounds derived from this compound. As mentioned, it is a precursor to quinazolinones with demonstrated antitumor activity. researchgate.net Beyond this, derivatives such as 4-thiazolidinones have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies on breast cancer cell lines, for example, revealed that certain derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov These compounds were found to reduce the mitochondrial membrane potential and activate key executioner proteins like caspases. nih.govnih.gov Furthermore, some derivatives can increase the expression of crucial apoptotic proteins such as p53 and Bax, and enhance the generation of reactive oxygen species (ROS) within cancer cells, contributing to their cytotoxic effects. nih.gov This multi-faceted approach to killing cancer cells makes such derivatives promising candidates for the development of new cancer therapies. nih.gov

Investigation of Influence on Cell Signaling Pathways and DNA/Protein Synthesis Interference

While direct studies on the influence of this compound on cellular pathways are not extensively documented, its derivatives, particularly quinazolinones, have been a major focus of research for their potent biological activities. Quinazolinone-based compounds have been shown to interact with various cellular targets, including enzymes and proteins involved in cell signaling and proliferation.

For instance, certain quinazolinone derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of these kinases is a key mechanism in cancer therapy. Furthermore, the planar structure of the quinazolinone ring system allows for intercalation with DNA, potentially leading to the inhibition of DNA and protein synthesis, a mechanism of action for some antimicrobial and cytotoxic agents. nih.gov The antibacterial activity of some quinazolinone derivatives is attributed to their ability to interfere with bacterial cell wall and DNA structures. nih.gov

Synthesis of Quinazolinones and Other Bioactive Heterocycles with Therapeutic Potential

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of quinazolinones and other bioactive heterocyclic compounds. researchgate.net The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with a benzaldehyde. The specific substitutions on the benzaldehyde ring, such as the dibromo-fluoro pattern of the title compound, are incorporated into the final quinazolinone structure, influencing its biological activity.

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.govacs.org This has led to the development of quinazolinone-based drugs with a wide range of therapeutic applications, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities. nih.gov

Bioactive Heterocycle Starting Material Potential Therapeutic Application
Substituted QuinazolinonesThis compoundAnticancer, Antimicrobial, Anti-inflammatory
Pyrazole DerivativesHalogenated Benzaldehydesα-Glucosidase Inhibition
Benzimidazole DerivativesHalogenated BenzaldehydesAnti-inflammatory

Material Science and Electronic Applications Research

The unique electronic and structural features of this compound also make it a valuable component in the field of material science. The presence of multiple halogen atoms allows for the formation of specific intermolecular interactions, which can be exploited in the design of novel materials.

Creation of Molecular Receptors and Supramolecular Assemblies

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, can be applied to design complex molecular architectures. nih.gov Halogenated organic compounds, such as this compound, are of particular interest in this field due to their ability to participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. These interactions, along with other non-covalent forces like hydrogen bonding and π-π stacking, can be used to direct the assembly of molecules into well-defined supramolecular structures, such as molecular receptors capable of selectively binding to specific guest molecules. nih.gov

Building Blocks for Crystal Engineering and Novel Material Architectures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. rsc.org Halogen bonding is a powerful tool in this field for controlling the packing of molecules in the solid state. rsc.orgnih.gov The bromine and fluorine atoms of this compound and its derivatives can form directional halogen bonds, guiding the formation of specific crystal lattices. mdpi.com This control over the solid-state structure is crucial for developing materials with tailored optical, electronic, and mechanical properties. The interplay of halogen and hydrogen bonding can lead to the formation of diverse and robust crystalline networks. rsc.org

Applications in Electronic Materials Research

The incorporation of halogen atoms into organic molecules can significantly impact their electronic properties. This has led to the investigation of halogenated compounds, including derivatives of this compound, in the field of electronic materials. These materials have potential applications in various electronic devices. The specific electronic effects of the bromine and fluorine substituents can be harnessed to fine-tune the performance of these materials.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies focus on how the nature and position of substituents on the molecular scaffold affect biological activity.

In the context of quinazolinone derivatives, SAR studies have revealed that the substitution pattern on the phenyl ring originating from the benzaldehyde is critical for activity. researchgate.netnih.gov Specifically, the presence and position of halogen atoms can dramatically influence the compound's potency and selectivity. For instance, in a series of 4(3H)-quinazolinone antibacterials, variations in the substitution on the phenyl ring led to significant differences in their minimum inhibitory concentrations (MICs) against various bacterial strains. acs.orgnih.gov

Future Research Directions and Translational Perspectives

Development of More Efficient, Green, and Sustainable Synthetic Routes for 2,4-Dibromo-5-fluorobenzaldehyde

The synthesis of this compound and related structures typically relies on electrophilic aromatic substitution, often using reagents and conditions that are not environmentally benign. Future research must prioritize the development of more efficient and sustainable synthetic protocols.

Conventional methods for producing similar halogenated benzaldehydes, such as 2-fluoro-5-bromobenzaldehyde, often involve o-fluorobenzaldehyde reacting with a brominating agent under the influence of a Lewis acid catalyst. google.com Common reagents include bromine, N-bromosuccinimide (NBS), or potassium bromate (B103136) in solvents like dichloroethane or with strong acids like sulfuric acid. google.comlibretexts.orgchemicalbook.com These processes can generate significant waste and utilize hazardous materials.

Future research should focus on green chemistry principles to mitigate these drawbacks. This includes exploring milder and more selective brominating agents, utilizing recyclable catalysts, and employing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. wikipedia.org The development of solvent-free reaction conditions or the use of aqueous media would further enhance the environmental profile of the synthesis. fishersci.co.uk A comparison of conventional and potential green synthetic approaches is outlined below.

Table 1: Comparison of Synthetic Approaches for Halogenated Benzaldehydes

Parameter Conventional Method Future Green/Sustainable Approach
Brominating Agent Elemental Bromine, Potassium Bromate chemicalbook.com N-bromosuccinimide (NBS) for higher selectivity libretexts.org
Catalyst Stoichiometric Lewis Acids (e.g., AlCl₃) google.com Recyclable solid acid catalysts, heterogeneous catalysts
Solvent Dichloroethane, Sulfuric Acid google.com Aqueous media, biodegradable solvents, or solvent-free conditions fishersci.co.uk
Energy Source Conventional heating (prolonged) Microwave irradiation, ultrasound

| Waste Profile | High, with hazardous byproducts | Minimized, with easier to handle byproducts |


In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

While this compound itself has not been extensively studied for biological activity, its derivatives and structurally related compounds show significant promise. Substituted benzaldehydes are known precursors to a variety of biologically active molecules, including chalcones and quinazolinones, which have demonstrated anti-tumor, anti-bacterial, and anti-inflammatory properties. researchgate.net For instance, quinazolinones synthesized from 2-bromo-5-fluorobenzaldehyde (B45324) have been investigated for their antitumor activity. researchgate.net

Future research should involve synthesizing a library of derivatives from this compound and screening them for various biological activities. A crucial subsequent step will be to move beyond preliminary screening to an in-depth elucidation of their mechanisms of action at the molecular level. This involves identifying specific protein targets, understanding enzyme inhibition kinetics, and clarifying how these molecules interfere with pathological pathways. Techniques such as thermal shift assays, surface plasmon resonance, and X-ray crystallography of ligand-protein complexes will be indispensable in pinpointing molecular targets and understanding binding interactions.

Advanced Computational Modeling for Rational Design and Virtual Screening of Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel derivatives of this compound. Future research should leverage advanced computational modeling for the rational design and virtual screening of new compounds with desired properties.

Ab initio and Density Functional Theory (DFT) calculations can be used to predict the stable conformations, electronic properties, and reactivity of the molecule and its potential derivatives. researchgate.net This fundamental understanding is crucial for predicting how a molecule might interact with a biological target.

For drug discovery applications, molecular docking simulations can screen large virtual libraries of derivatives against known protein targets to predict binding affinities and modes. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize candidates with favorable drug-like properties, reducing the time and cost associated with experimental screening. rsc.org These computational approaches allow researchers to focus laboratory efforts on the most promising candidates.

Table 2: Application of Computational Modeling in Derivative Design

Modeling Technique Application Research Goal
Density Functional Theory (DFT) Calculate electronic structure, molecular orbitals, and reactivity descriptors. Predict physicochemical properties and reaction sites. researchgate.net
Molecular Docking Simulate the binding of a ligand to a protein target. Identify potential biological targets and predict binding affinity. rsc.org
Virtual Screening Computationally screen large libraries of virtual compounds. Prioritize a smaller set of molecules for experimental testing.

| ADMET Prediction | Model absorption, distribution, metabolism, excretion, and toxicity. | Assess the drug-likeness of potential candidates early in development. rsc.org |


Exploration of Novel Catalytic Transformations for Diverse Functionalization

The true synthetic potential of this compound lies in the differential reactivity of its two carbon-bromine bonds, which can be exploited for selective and sequential functionalization using modern catalytic methods. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose and represent a major avenue for future research. libretexts.orguwindsor.ca

The C-Br bond at position 4 is electronically and sterically distinct from the C-Br bond at position 2 (ortho to the aldehyde). This difference can be harnessed to perform selective cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, creating biaryl structures. fishersci.co.ukharvard.edu

Sonogashira Coupling: To introduce alkyne moieties, which are valuable building blocks in medicinal chemistry and materials science. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Future work should focus on optimizing reaction conditions (catalyst, ligand, base, and solvent) to achieve high selectivity for mono-functionalization at either the C4 or C2 position. Following a selective first coupling, a second, different coupling reaction could be performed at the remaining C-Br bond, allowing for the rapid assembly of complex, highly functionalized aromatic scaffolds from a single starting material.

Potential Applications in Supramolecular Chemistry and Nanomaterial Science

The unique electronic and structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and the design of advanced nanomaterials.

In supramolecular chemistry, the electron-deficient nature of the bromine and fluorine atoms makes them potential halogen bond donors. nih.govyoutube.com Halogen bonding is a highly directional, non-covalent interaction that is increasingly used in crystal engineering to control the self-assembly of molecules into well-defined architectures like chains, layers, or 3D networks. nih.govnih.govresearchgate.net The aldehyde group can simultaneously act as a hydrogen or halogen bond acceptor. Future research could explore the co-crystallization of this molecule with various halogen bond acceptors to create novel supramolecular structures with interesting physical properties.

In nanomaterials science, functionalized aromatic molecules are critical as organic linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. chemistryviews.orgnih.gov By using this compound (or a dicarboxylic acid derivative thereof) as a linker, it may be possible to synthesize new MOFs. The halogen atoms lining the pores of the MOF could create specific binding sites for guest molecules or act as catalytic centers, leading to materials with tailored properties for specific applications. rsc.orgchemistryviews.org

Q & A

Q. What are the common synthetic routes for 2,4-dibromo-5-fluorobenzaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation of fluorinated benzaldehyde precursors. For example, 2,5-dibromo-1,4-difluorobenzene can undergo directed ortho-lithiation with n-BuLi at −78°C in diethyl ether, followed by formylation with DMF to introduce the aldehyde group. This method achieves yields up to 86% under controlled conditions . Alternative approaches include bromination of 5-fluorobenzaldehyde derivatives using brominating agents (e.g., Br₂ in H₂SO₄), though selectivity for the 2,4-positions requires careful temperature control (0–5°C) to avoid over-bromination. Optimization involves monitoring reaction progress via TLC or GC-MS and quenching intermediates promptly.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 19^19F NMR are critical for confirming substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.1 ppm, while 19^19F NMR shows a distinct signal for the fluorine at C5 .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, such as the C-Br (1.89–1.92 Å) and C-F (1.34 Å) distances, and confirms the planar geometry of the aromatic ring .
  • Mass spectrometry : High-resolution MS (EI or ESI) verifies the molecular ion peak at m/z 281.84 (M⁺) and isotopic patterns consistent with two bromine atoms .

Q. How can impurities in synthesized this compound be identified and removed?

Common impurities include mono-brominated byproducts and oxidized aldehyde derivatives. Purification strategies:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated isomers.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 60–62°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace contaminants.

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of bromination in 5-fluorobenzaldehyde derivatives?

The fluorine atom at C5 exerts a strong meta-directing effect, guiding bromination to C2 and C4. DFT calculations show that the electron-withdrawing fluorine increases the electrophilicity of the aromatic ring, favoring electrophilic substitution at positions ortho and para to the aldehyde group. Steric hindrance from the aldehyde further limits bromination at C3 or C6 . Experimental validation via competitive bromination of substituted analogs (e.g., 2-fluoro vs. 5-fluorobenzaldehyde) confirms this trend.

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Key challenges include:

  • Disorder in halogen positions : Bromine atoms may exhibit positional disorder, resolved by refining occupancy factors in SHELXL .
  • Weak diffraction : Small crystal size or twinning requires high-intensity synchrotron radiation. Data collection at 125 K improves resolution (e.g., R factor = 0.027) .
  • Intermolecular interactions : Halogen-halogen (Br···Br) and C–H···O interactions stabilize the lattice. Hirshfeld surface analysis quantifies these contributions .

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

The compound serves as a versatile substrate for Suzuki-Miyaura couplings. For example:

  • Coupling with arylboronic acids at C2 or C4 proceeds efficiently with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 h), yielding biaryl aldehydes for pharmaceutical intermediates.
  • Selectivity depends on the steric bulk of the boronic acid and the electronic environment of the bromine substituents. Kinetic studies show C4-bromine reacts faster than C2 due to reduced steric hindrance .

Q. What discrepancies exist in reported synthetic yields, and how can they be reconciled?

Yields vary (69–86%) due to:

  • Reagent purity : Impurities in n-BuLi or DMF reduce efficiency.
  • Temperature control : Exceeding −70°C during lithiation promotes side reactions.
  • Workup methods : Rapid quenching with anhydrous NH₄Cl preserves aldehyde integrity . Standardizing protocols (e.g., strict inert atmosphere, pre-dried solvents) minimizes variability.

Methodological Recommendations

  • Synthetic protocols : Prioritize low-temperature lithiation for regiocontrol.
  • Characterization : Combine XRD with 1^1H/19^19F NMR for unambiguous structural confirmation.
  • Computational tools : Use Gaussian or ORCA for DFT-based mechanistic insights into substituent effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.